molecular formula C12H10OS B13165103 3-(2-Methylthiophen-3-yl)benzaldehyde

3-(2-Methylthiophen-3-yl)benzaldehyde

Cat. No.: B13165103
M. Wt: 202.27 g/mol
InChI Key: QQTHRJMFXCGDKS-UHFFFAOYSA-N
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Description

3-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by selective methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 3-(2-Methylthiophen-3-yl)benzoic acid

    Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol

    Substitution: Halogenated or nitrated derivatives of this compound

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some derivatives may inhibit specific kinases or modulate receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered heteroaromatic compound with a sulfur atom.

    2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    Benzaldehyde: An aromatic aldehyde with a benzene ring and an aldehyde group.

Uniqueness

3-(2-Methylthiophen-3-yl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the 2-methylthiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

3-(2-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C12H10OS/c1-9-12(5-6-14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3

InChI Key

QQTHRJMFXCGDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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